N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the reaction of 3-methyl-1H-1,2,4-triazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also emphasized to make the process sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
3-amino-1H-1,2,4-triazole: Known for its use in herbicides.
4-methyl-1H-1,2,4-triazole: Another derivative with distinct biological activities.
Uniqueness: N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-6-5(9-8-3)7-4(2)10/h1-2H3,(H2,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUWLJUJTWZAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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